KC01 vs. KC02: Potency and Efficacy in Inhibiting ABHD16A
KC01 demonstrates high potency and complete inhibition of its primary target, ABHD16A, across multiple assay formats. In contrast, the closely related analog KC02 shows negligible inhibitory activity, establishing KC01's essential role as an active probe and KC02 as an ideal negative control [1][2][3].
| Evidence Dimension | ABHD16A Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 ± 20 nM (hABHD16A, PS substrate assay); ~0.2–0.5 μM (hABHD16A, gel-based ABPP) |
| Comparator Or Baseline | KC02: >10 μM (both assays) |
| Quantified Difference | >20- to >100-fold difference in potency |
| Conditions | PS substrate assay with membrane proteomes of human ABHD16A-transfected HEK293T cells; competitive gel-based ABPP with ABHD16A-transfected HEK293T cell proteomes |
Why This Matters
The large potency differential with KC02 provides a built-in experimental control, allowing researchers to confidently attribute observed biological effects to ABHD16A inhibition.
- [1] Kamat SS, Camara K, Parsons WH, Chen DH, Dix MM, Bird TD, Howell AR, Cravatt BF. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nat Chem Biol. 2015 Feb;11(2):164-71. View Source
- [2] GlpBio. KC02 Product Page: Structural analog and inactive form of KC01. View Source
- [3] Kamat SS, et al. Figure 2: Identification of an ABHD16A inhibitor and a paired inactive control probe. Nat Chem Biol. 2015. View Source
